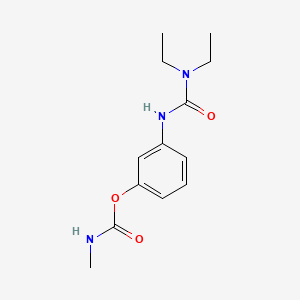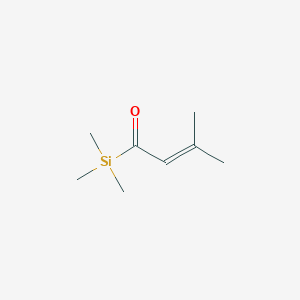
5-Methyl-4-oxothiolane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-4-oxothiolane-2-carboxylic acid: is an organic compound that belongs to the class of carboxylic acids It features a thiolane ring, which is a five-membered ring containing sulfur, with a carboxylic acid group and a ketone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-oxothiolane-2-carboxylic acid can be achieved through several methods:
Oxidation of Thiolane Derivatives: One common method involves the oxidation of 5-methylthiolane derivatives using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Cyclization Reactions: Another approach is the cyclization of appropriate precursors, such as 4-oxobutanoic acid derivatives, in the presence of sulfur sources like hydrogen sulfide or thiourea.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 5-methyl-4-hydroxythiolane-2-carboxylic acid.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alcohols (for esterification), amines (for amidation).
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Esters and Amides: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Methyl-4-oxothiolane-2-carboxylic acid is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 5-Methyl-4-oxothiolane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved in its mechanism of action include inhibition of metabolic pathways and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
4-Oxothiolane-2-carboxylic acid: Lacks the methyl group at the 5-position.
5-Methyl-2-thiophenecarboxylic acid: Contains a thiophene ring instead of a thiolane ring.
5-Methyl-4-oxopentanoic acid: Contains a linear chain instead of a cyclic thiolane ring.
Uniqueness: 5-Methyl-4-oxothiolane-2-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group within a thiolane ring. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
73168-71-5 |
|---|---|
Molekularformel |
C6H8O3S |
Molekulargewicht |
160.19 g/mol |
IUPAC-Name |
5-methyl-4-oxothiolane-2-carboxylic acid |
InChI |
InChI=1S/C6H8O3S/c1-3-4(7)2-5(10-3)6(8)9/h3,5H,2H2,1H3,(H,8,9) |
InChI-Schlüssel |
GGYOOAUIBHYUIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)CC(S1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,5-dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14461513.png)


![6,7a-dimethyl-3-(4-nitrophenyl)-4a,5-diphenyl-7H-cyclopenta[e][1,4,2]dioxazine](/img/structure/B14461532.png)


![1,3-Diazabicyclo[1.1.1]pentane](/img/structure/B14461564.png)


![1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one](/img/structure/B14461588.png)

